GPCR agonist-2

Description

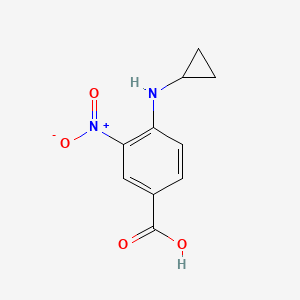

The exact mass of the compound 4-(Cyclopropylamino)-3-nitrobenzoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(cyclopropylamino)-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c13-10(14)6-1-4-8(11-7-2-3-7)9(5-6)12(15)16/h1,4-5,7,11H,2-3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKTICLQCJRBVRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: GPCR Agomist Discovery and Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

G-protein coupled receptors (GPCRs) constitute the largest and most diverse family of cell surface receptors in the human genome, playing pivotal roles in a vast array of physiological processes. Their involvement in cellular signaling networks makes them a major family of targets for pharmacological intervention.[1][2] Approximately 34% of all FDA-approved drugs target a member of the GPCR family.[2] The discovery of novel agonists—ligands that bind to and activate a receptor—is a cornerstone of modern drug development, aiming to modulate GPCR activity for therapeutic benefit.

The classical view of GPCR signaling involves a ligand activating a receptor, which in turn activates a specific heterotrimeric G-protein (e.g., Gαs, Gαi, Gαq), leading to a downstream cascade of second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca2+).[2][3] However, recent advances have revealed a more complex signaling paradigm. GPCRs can activate multiple G-protein subtypes and also signal through G-protein-independent pathways, most notably via β-arrestins.[2] This phenomenon, known as "biased agonism" or "functional selectivity," describes the ability of different agonists to stabilize distinct receptor conformations, preferentially activating one signaling pathway over another.[4][5] This complexity presents both a challenge and an opportunity, allowing for the design of highly specific therapeutics with improved efficacy and reduced side effects.[5]

This guide provides a technical overview of the core methodologies and strategies employed in the discovery and synthesis of novel GPCR agonists, from initial high-throughput screening to hit-to-lead optimization and chemical synthesis.

Chapter 1: Discovery of GPCR Agonists - Screening Strategies

The journey to discover a novel agonist typically begins with a high-throughput screening (HTS) campaign to identify initial "hits" from large compound libraries.[1][6] These campaigns rely on robust, miniaturized assays that can rapidly assess the activity of thousands of compounds.[7]

Screening Approaches:

-

Functional Cell-Based Assays: These are the most common primary screening assays and measure the downstream consequences of receptor activation.[2]

-

Second Messenger Assays: These assays detect changes in the concentration of intracellular second messengers. For Gαq-coupled receptors, this involves measuring intracellular calcium mobilization using fluorescent dyes.[8][9] For Gαs- and Gαi-coupled receptors, assays typically measure the accumulation or inhibition of cyclic AMP (cAMP), respectively.[3][10]

-

Protein-Protein Interaction Assays: These assays directly measure the recruitment of signaling partners to the activated receptor. Bioluminescence Resonance Energy Transfer (BRET) and Enzyme Complementation (e.g., PathHunter) are common technologies used to monitor the interaction between the GPCR and β-arrestin.[11][12][13]

-

-

Computational and In Silico Screening: With the increasing availability of GPCR crystal structures, structure-based drug design (SBDD) and virtual screening have become powerful tools.[14] Computational methods like molecular docking can predict how compounds will bind to the receptor's active site, allowing for the virtual screening of massive compound libraries to prioritize candidates for experimental testing.[15]

General Workflow for GPCR Agonist Discovery

The overall process follows a logical progression from a large-scale, less information-rich screen to progressively more detailed pharmacological characterization of fewer, more promising compounds.

Caption: A typical workflow for identifying and optimizing GPCR agonists.

Chapter 2: Key Experimental Protocols

Detailed and reproducible protocols are essential for successful drug discovery campaigns. Below are methodologies for three key functional assays.

Protocol 1: Gq-Coupled GPCR Calcium Mobilization Assay

This assay measures the increase in intracellular calcium following the activation of a Gq-coupled receptor.[8]

Materials:

-

Mammalian cell line (e.g., HEK293 or CHO) stably expressing the target GPCR.

-

Assay plates: 96- or 384-well black-walled, clear-bottom microplates.[16]

-

Calcium-sensitive fluorescent dye kit (e.g., Fluo-8 AM or Calcium-5).[8][16]

-

Assay Buffer (e.g., HBSS with 20 mM HEPES).[16]

-

Fluorescence plate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR, FlexStation).[8][16]

Procedure:

-

Cell Plating: Seed cells into the assay plates at an optimized density to achieve a confluent monolayer on the day of the assay. Incubate overnight (37°C, 5% CO2).[8][16]

-

Dye Loading: Prepare the calcium dye loading solution according to the manufacturer's protocol, often including probenecid (B1678239) to prevent dye leakage.[8][9] Remove the cell culture medium and add the dye-loading solution to each well. Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[16]

-

Compound Preparation: Prepare serial dilutions of test compounds and a known reference agonist in assay buffer.

-

Assay Measurement: Place the assay plate in the fluorescence plate reader.[16]

-

Data Analysis: The response is typically calculated as the peak fluorescence intensity minus the baseline reading.[16] Plot the response against the compound concentration and fit to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: Gs/Gi-Coupled GPCR cAMP Accumulation Assay

This protocol measures changes in intracellular cAMP levels, which increase upon Gs activation and decrease upon Gi activation. This example uses a competitive immunoassay format (HTRF).

Materials:

-

Cell line expressing the target GPCR.

-

Assay plates (e.g., 384-well).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or GloSensor).[10][17][18]

-

Lysis buffer and detection reagents (e.g., d2-labeled cAMP and cryptate-labeled anti-cAMP antibody for HTRF).[10][19]

-

For Gi assays: Forskolin (B1673556) or another adenylate cyclase activator.[20]

-

HTRF-compatible plate reader.[19]

Procedure:

-

Cell Plating: Seed cells into assay plates and incubate overnight.

-

Compound Stimulation:

-

Remove culture medium and add stimulation buffer.

-

Add serial dilutions of test compounds. For Gi assays, co-stimulate with a fixed concentration of forskolin (e.g., EC80).

-

Incubate for a specified time (e.g., 30 minutes) at room temperature.[19]

-

-

Cell Lysis: Lyse the cells by adding the lysis buffer provided in the kit.

-

cAMP Detection:

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).[10]

-

Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve run in parallel.[10][19] Determine EC50 (for Gs) or IC50 (for Gi) values from dose-response curves.

Protocol 3: β-Arrestin Recruitment BRET Assay

This assay quantifies the recruitment of β-arrestin to an activated GPCR using Bioluminescence Resonance Energy Transfer (BRET).[11]

Materials:

-

HEK293 cells.

-

Plasmids: GPCR fused to a BRET donor (e.g., Renilla Luciferase, Rluc8) and β-arrestin fused to a BRET acceptor (e.g., Venus or GFP).[11][21]

-

Transfection reagent.

-

White, clear-bottom 96-well assay plates.

-

BRET substrate (e.g., Coelenterazine H).[21]

-

BRET-enabled dual-wavelength plate reader.[22]

Procedure:

-

Transfection: Co-transfect HEK293 cells with the GPCR-Rluc8 and Venus-β-arrestin plasmids. The optimal ratio of plasmids must be determined empirically.[21] Plate the transfected cells into the 96-well plates and incubate for 24-48 hours.

-

Assay Preparation: On the day of the assay, wash the cells with a buffer like DPBS.[21]

-

Compound Addition: Add serial dilutions of test compounds to the wells and incubate for a predetermined time (e.g., 5-15 minutes) at 37°C.

-

Substrate Addition and Measurement:

-

Add the BRET substrate (Coelenterazine H) to each well.[21]

-

Immediately read the plate using a BRET plate reader, simultaneously measuring the light emission from the donor (e.g., ~480 nm) and the acceptor (e.g., ~530 nm).

-

-

Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the ligand concentration to generate dose-response curves and calculate EC50 values.

Chapter 3: Hit-to-Lead Optimization

Once initial hits are identified and confirmed, the hit-to-lead (H2L) process begins.[7][15] This is an iterative phase of drug discovery where medicinal chemistry is used to synthesize analogs of the hit compounds to improve their pharmacological properties.[15] The primary goals are to enhance potency and efficacy, improve selectivity against other receptors, and optimize pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET).[15]

A key activity in H2L is the development of a Structure-Activity Relationship (SAR), which describes how modifications to the chemical structure of a compound affect its biological activity.[7] Even minor structural changes can have a dramatic impact, sometimes converting an agonist into an antagonist.[14]

Logical Relationship in Hit-to-Lead Optimization

The H2L process is a cyclical workflow involving chemical synthesis, biological testing, and data analysis to guide the design of the next round of compounds.

Caption: The iterative cycle of hit-to-lead (H2L) optimization.

Data Presentation: SAR Table

The following table presents SAR data for a series of novel agonists developed for the G-protein coupled receptor 120 (GPR120), a target for type 2 diabetes. The data illustrates how systematic modifications to a lead scaffold (based on the structure of TUG-891) impact agonist potency (EC50).

| Compound | R Group (Substitution on Terminal Benzene Ring) | hGPR120 Agonistic Activity (EC50, nM) |

| 14a | 4-F | 105.1 |

| 14b | 4-Cl | 49.3 |

| 14c | 4-Br | 52.8 |

| 14d | 4-CF3 | 36.5 |

| 14e | 4-CH3 | 117.2 |

| 14f | 4-OCH3 | 195.6 |

| 14g | 3-F | 88.6 |

| 14h | 2-F | 134.5 |

| 14i | 2,4-diF | 42.3 |

| 14j | 3,4-diF | 68.9 |

| 14k | 3-Cl-4-F | 39.7 |

| 14l | 3-CF3-4-F | 189.2 |

| 14m | Unsubstituted | 153.2 |

| 14n | 4-CN | 98.5 |

Data summarized from Reference[19]. This table demonstrates that small changes to the substituent on the terminal phenyl ring significantly alter agonist potency, with the 4-CF3 group (Compound 14d ) providing the highest activity in this series.

Chapter 4: Synthesis of a GPCR Agonist Analog

The ability to synthesize novel chemical entities is central to agonist discovery and optimization. The following scheme illustrates the synthesis of a novel A2A adenosine (B11128) receptor (A2AAR) antagonist (Compound 2 ) from a scaffold known to produce agonists. This highlights how targeted chemical modifications can fundamentally alter a compound's pharmacology from an agonist to an antagonist.[23][24]

Synthetic Scheme for Compound 2 (A2AAR Antagonist)

The synthesis begins with D-erythrono-1,4-lactone and proceeds through several key steps to build the final nucleoside analog.[23][24]

-

Step (a-c): Lactone to Acetate (B1210297) Intermediate: The starting lactone is first protected, then reduced with DIBAL-H, and finally acetylated to form a key intermediate.

-

Step (d): Glycosylation: The acetate intermediate is coupled with 6-chloropurine (B14466) using TMSOTf as a promoter to form the N9-glycosidic bond.

-

Step (e-f): Purine Modification (C6): The initial chlorine at the C6 position is deprotected, a TBS protecting group is added, and the C6 position is subsequently modified via a palladium-catalyzed Sonogashira coupling with 1-hexyne.

-

Step (g): Purine Modification (C8): A thiophene (B33073) group is introduced at the C8 position via a palladium-catalyzed Stille coupling with 2-tributylstannylthiophene. This specific modification is critical for converting the molecule from an agonist to an antagonist.[24]

-

Step (h): Amination: Finally, the C6-alkyne intermediate is treated with ammonia (B1221849) in t-BuOH at high temperature to replace the chlorine and form the final adenine-like structure of compound 2 .

This multi-step synthesis demonstrates the precise chemical control required to generate novel GPCR modulators for SAR studies.[23]

Chapter 5: GPCR Signaling Pathways

A thorough understanding of GPCR signaling is crucial for designing assays and interpreting pharmacological data. Agonist binding initiates a conformational change in the receptor, allowing it to engage with intracellular signaling partners.

G-Protein Dependent Signaling

These are the canonical pathways activated by GPCRs.

-

Gq Pathway: The activated Gαq subunit stimulates phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG. IP3 triggers the release of Ca2+ from intracellular stores, the signal measured in calcium mobilization assays.

-

Gs/Gi Pathways: The Gαs subunit activates adenylyl cyclase (AC), increasing production of cAMP. Conversely, the Gαi subunit inhibits adenylyl cyclase, decreasing cAMP levels.

Caption: Overview of the Gq, Gs, and Gi signaling cascades.

G-Protein Independent Signaling: β-Arrestin Pathway

Upon agonist binding, GPCRs are also phosphorylated by GPCR kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin binding serves two primary functions: it desensitizes the receptor by sterically hindering G-protein coupling, and it initiates a second wave of signaling by acting as a scaffold for other proteins, leading to receptor internalization and activation of pathways like the MAPK cascade.[13]

Caption: The β-arrestin pathway, leading to desensitization and signaling.

Conclusion

The discovery and synthesis of GPCR agonists is a complex, multi-faceted process that remains at the forefront of pharmaceutical research. Driven by a deeper understanding of GPCR pharmacology, including the nuances of biased signaling, and enabled by advanced screening technologies and synthetic chemistry, the field is continuously evolving. The iterative cycle of design, synthesis, and testing, guided by robust biological assays, is critical for transforming initial screening hits into viable therapeutic candidates. Future progress will likely be accelerated by the integration of artificial intelligence and machine learning into compound design and the development of more physiologically relevant assay systems to better predict clinical outcomes.

References

- 1. Discovery and Validation of Novel Peptide Agonists for G-protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Quantification of signal amplification for receptors: the K d/EC50 ratio of full agonists as a gain parameter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. High-throughput lead finding and optimisation for GPCR targets. | Semantic Scholar [semanticscholar.org]

- 7. GPCR profiling: from hits to leads and from genotype to phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 9. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. excelra.com [excelra.com]

- 16. benchchem.com [benchchem.com]

- 17. GloSensor™ cAMP Assay Protocol [promega.com]

- 18. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]

- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. cosmobio.co.jp [cosmobio.co.jp]

- 21. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. GPCR Agonist-to-Antagonist Conversion: Enabling the Design of Nucleoside Functional Switches for the A2A Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Compass of Discovery: A Technical Guide to GPCR Agonist Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for the identification and validation of G-protein coupled receptor (GPCR) targets for novel agonists. GPCRs represent the largest family of cell surface receptors and are the target of approximately 35% of all approved drugs, making them a focal point of modern drug discovery.[1][2] This document outlines the critical experimental workflows, from initial binding characterization to functional signaling and downstream pathway analysis. We provide detailed methodologies for key assays and present quantitative data in a structured format to facilitate comparison and interpretation. The guide uses the well-characterized dopamine (B1211576) D2 receptor (D2R) and its agonists as a practical example to illustrate these principles.

The Landscape of GPCR Agonist Action

GPCRs, upon agonist binding, undergo conformational changes that facilitate the activation of intracellular heterotrimeric G-proteins.[2] These G-proteins, composed of α, β, and γ subunits, subsequently initiate a cascade of downstream signaling events. The major G-protein families (Gαs, Gαi, Gαq, and Gα12/13) dictate the immediate cellular response.[2] Furthermore, GPCRs can also signal through G-protein-independent pathways, often mediated by β-arrestins. Understanding the specific signaling signature of an agonist is paramount for elucidating its therapeutic potential and off-target effects.

Experimental Workflow for Target Identification and Validation

The journey from a putative agonist to a validated therapeutic lead involves a multi-step process of characterization. The following workflow outlines the key stages:

Quantitative Pharmacology: A Comparative Overview

The pharmacological profile of a GPCR agonist is defined by its binding affinity (Kd, Ki) and its functional potency (EC50) and efficacy (Emax). The following tables provide a summary of these parameters for two well-characterized dopamine D2 receptor agonists, Bromocriptine and Apomorphine.

Table 1: Binding Affinity (Ki) of Agonists at Dopamine Receptor Subtypes

| Agonist | D1 (nM) | D2 (nM) | D3 (nM) | D4 (nM) | D5 (nM) | Reference(s) |

| Bromocriptine | ~440 | ~8 | ~5 | ~290 | ~450 | |

| Apomorphine | - | 0.62 | - | - | - | [1] |

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potency (EC50) and Efficacy (Emax) of Agonists

| Agonist | Receptor | Assay Type | EC50 (nM) | Emax (% of Dopamine) | Reference(s) |

| Bromocriptine | D2 | cAMP Inhibition | - | ~70% | [3] |

| Apomorphine | D1 | cAMP Pathway | 0.78 | - | [1] |

| Apomorphine | D2S | cAMP Pathway | 0.07 | - | [1] |

| Apomorphine | D2L | cAMP Pathway | 0.10 | - | [1] |

| Apomorphine | D3 | cAMP Pathway | 2.20 | - | [1] |

| Apomorphine | D1 | β-arrestin Recruitment | 30.29 | - | [1] |

| Apomorphine | D2S | β-arrestin Recruitment | 11.55 | - | [1] |

| Apomorphine | D2L | β-arrestin Recruitment | 61.48 | - | [1] |

| Apomorphine | D3 | β-arrestin Recruitment | 9.40 | - | [1] |

Note: EC50 is the concentration of an agonist that gives half-maximal response. Emax is the maximum response that can be produced by the agonist.

Key Signaling Pathways

The interaction of an agonist with a GPCR initiates a cascade of intracellular events. The diagrams below illustrate the canonical signaling pathways for Gαs, Gαi, and Gαq coupled receptors.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro assays used in GPCR agonist target identification and validation.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test agonist for a specific GPCR.

Principle: This competitive binding assay measures the ability of an unlabeled test agonist to displace a known radiolabeled ligand from the target receptor. The concentration of the test agonist that inhibits 50% of the specific binding of the radioligand is the IC50, which can be converted to the inhibition constant (Ki).

Materials:

-

Cell membranes expressing the GPCR of interest.

-

Radiolabeled ligand (e.g., [³H]-Spiperone for D2R).

-

Test agonist (e.g., Bromocriptine).

-

Non-specific binding control (e.g., a high concentration of an unlabeled antagonist like Haloperidol).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine).

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in an appropriate buffer.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Radioligand + cell membranes + assay buffer.

-

Non-specific Binding (NSB): Radioligand + cell membranes + a high concentration of a non-labeled competing ligand.

-

Competitive Binding: Radioligand + cell membranes + serial dilutions of the test agonist.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum filtration manifold. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test agonist to generate a competition curve.

-

Determine the IC50 value from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation/Inhibition Assay (HTRF)

Objective: To determine the functional potency (EC50) and efficacy (Emax) of an agonist at Gαs- or Gαi-coupled receptors.

Principle: This homogeneous time-resolved fluorescence (HTRF) assay is a competitive immunoassay. Intracellular cAMP produced by the cells competes with a d2-labeled cAMP for binding to a cryptate-labeled anti-cAMP antibody. Agonists of Gαs-coupled receptors will increase cAMP levels, leading to a decrease in the HTRF signal. Agonists of Gαi-coupled receptors will inhibit adenylyl cyclase (often stimulated with forskolin), leading to a decrease in cAMP and an increase in the HTRF signal.

Materials:

-

Cells expressing the Gαs- or Gαi-coupled GPCR of interest.

-

Test agonist.

-

Forskolin (B1673556) (for Gαi assays).

-

HTRF cAMP assay kit (containing d2-labeled cAMP, cryptate-labeled anti-cAMP antibody, and lysis buffer).

-

384-well white plates.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Plating: Seed cells into a 384-well plate and incubate overnight.

-

Agonist Stimulation:

-

For Gαs assays: Add serial dilutions of the test agonist to the cells.

-

For Gαi assays: Add serial dilutions of the test agonist followed by a fixed concentration of forskolin (to stimulate cAMP production).

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

Cell Lysis and Detection: Add the HTRF detection reagents (d2-cAMP and anti-cAMP-cryptate) to each well.

-

Incubation: Incubate for 60 minutes at room temperature.

-

Signal Reading: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

β-Arrestin Recruitment Assay

Objective: To assess the ability of an agonist to induce the recruitment of β-arrestin to the GPCR, a key event in receptor desensitization and G-protein-independent signaling.

Principle: This assay often utilizes enzyme fragment complementation (EFC). The GPCR is tagged with a small enzyme fragment (e.g., ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (e.g., Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to the GPCR brings the two fragments together, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

Materials:

-

Cells co-expressing the tagged GPCR and tagged β-arrestin.

-

Test agonist.

-

Assay buffer.

-

Detection reagent (substrate).

-

White opaque 96- or 384-well plates.

-

Luminometer.

Procedure:

-

Cell Plating: Plate the engineered cells in a white-walled assay plate and incubate overnight.

-

Agonist Addition: Add serial dilutions of the test agonist to the cells.

-

Incubation: Incubate the plate for a specified time (e.g., 90 minutes) at 37°C.

-

Detection: Add the detection reagent to each well.

-

Incubation: Incubate for 60 minutes at room temperature.

-

Signal Reading: Measure the chemiluminescent signal using a plate reader.

-

Data Analysis:

-

Plot the luminescence signal against the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for β-arrestin recruitment.

-

Calcium Mobilization Assay (FLIPR)

Objective: To measure the functional response of Gαq-coupled GPCRs by quantifying changes in intracellular calcium concentration.

Principle: Agonist activation of Gαq-coupled receptors stimulates phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP₃), which triggers the release of calcium from intracellular stores. This assay uses a calcium-sensitive fluorescent dye that exhibits increased fluorescence upon binding to calcium. The change in fluorescence is measured in real-time using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

-

Cells expressing the Gαq-coupled GPCR of interest.

-

Test agonist.

-

Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM).

-

Probenecid (to prevent dye leakage from cells).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Black-walled, clear-bottom 96- or 384-well plates.

-

FLIPR instrument.

Procedure:

-

Cell Plating: Seed cells into black-walled, clear-bottom plates and incubate overnight.

-

Dye Loading: Remove the culture medium and add the fluorescent calcium dye loading buffer (containing the dye and probenecid).

-

Incubation: Incubate the plate for 1 hour at 37°C.

-

Assay: Place the cell plate and a plate containing serial dilutions of the test agonist into the FLIPR instrument.

-

Signal Reading: The FLIPR instrument will establish a baseline fluorescence reading and then add the agonist to the cell plate while continuing to monitor fluorescence in real-time.

-

Data Analysis:

-

The change in fluorescence intensity over time is recorded for each well.

-

The peak fluorescence response is plotted against the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Conclusion

The identification and validation of a GPCR agonist's target is a rigorous process that requires a combination of high-quality binding and functional assays. By systematically characterizing an agonist's affinity, potency, and signaling profile, researchers can build a comprehensive understanding of its mechanism of action. This detailed pharmacological profiling is essential for advancing promising compounds through the drug discovery pipeline and ultimately developing safe and effective therapeutics. The methodologies and data presented in this guide provide a solid foundation for researchers to design and execute robust target identification and validation studies for novel GPCR agonists.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to GPCR Agonist-2 and its Target, the GPR109b Receptor

This technical guide provides a comprehensive overview of "this compound," a selective agonist for the G protein-coupled receptor GPR109b. The document details the molecular identity of the agonist, the pharmacology and signaling pathways of its target receptor, and detailed experimental protocols for its characterization.

Introduction to this compound

"this compound" is the designation for the chemical compound 4-(cyclopropylamino)-3-nitrobenzoic acid . It is a potent and highly selective synthetic agonist for the G protein-coupled receptor 109B (GPR109b), also known as Hydroxycarboxylic Acid Receptor 3 (HCAR3) or HM74.[1] Unlike the closely related receptor GPR109a (HCAR2), GPR109b is not significantly activated by the lipid-lowering drug niacin.[1][2] This selectivity makes this compound and similar compounds valuable tools for elucidating the specific physiological roles of GPR109b and for developing targeted therapeutics for metabolic disorders.[1]

The GPR109b Receptor: A Metabolic Sensor

GPR109b is a member of the hydroxy-carboxylic acid receptor family, which functions as metabolic sensors.[3] It is predominantly expressed in adipocytes and immune cells like neutrophils.[2][4]

-

Endogenous Ligands and Function : The primary endogenous ligand for GPR109b is the β-oxidation intermediate 3-hydroxy-octanoic acid.[2][5] When fatty acid oxidation rates increase, such as during fasting or in diabetic ketoacidosis, the levels of 3-hydroxy-octanoic acid rise, activating GPR109b.[2][5]

-

Primary Signaling Pathway : GPR109b is canonically coupled to the Gi/o family of heterotrimeric G proteins.[2] Agonist binding leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[2][6] This anti-lipolytic effect in adipocytes provides a negative feedback mechanism to regulate fat breakdown.[2][5]

-

Therapeutic Relevance : Due to its role in regulating lipolysis, GPR109b is a potential therapeutic target for metabolic diseases such as dyslipidemia and atherosclerosis.[7]

GPR109b Signaling Pathways

Activation of GPR109b by an agonist like this compound initiates a cascade of intracellular events. The primary pathway involves Gi-mediated inhibition of cAMP production. Additionally, like many GPCRs, GPR109b can signal through β-arrestin, which can lead to receptor internalization and activation of other signaling cascades, such as the MAP kinase (ERK1/2) pathway.

Data Presentation: GPR109b Agonist Potency

The following table summarizes the potency of this compound and other known GPR109b agonists. Potency is typically expressed as the pEC50, which is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency.

| Compound Name | Agonist Target | pEC50 | EC50 (µM) | Reference |

| This compound (Compound 5j) | GPR109b | 6.51 | 0.31 | [1] |

| 3-Nitro-4-(propylamino)benzoic acid | GPR109b | 6.42 | 0.38 | [8] |

| 3-Hydroxy-octanoic acid | GPR109b | ~5.1 | ~8.0 | [2][5] |

| 2-Hydroxy-octanoic acid | GPR109b | ~5.4 | ~4.0 | [2][5] |

| Acifran | GPR109a & GPR109b | - | - | [7] |

| Niacin (Nicotinic Acid) | GPR109a | - | Low affinity for GPR109b | [2] |

Experimental Protocols and Workflows

Characterizing a GPCR agonist requires a cascade of functional assays to determine its potency, efficacy, and signaling profile.[9] Below are detailed methodologies for three key experiments.

Gαi-Coupled cAMP Inhibition Assay (HTRF)

This assay measures the ability of an agonist to inhibit cAMP production via a Gi-coupled receptor. A competitive immunoassay format using Homogeneous Time-Resolved Fluorescence (HTRF) is common.[10][11]

Experimental Protocol:

-

Cell Culture: Culture cells stably expressing GPR109b (e.g., HEK293 or CHO cells) in appropriate media.

-

Cell Preparation: Harvest cells and resuspend them in a stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Assay Plate Preparation: Dispense the cell suspension into a low-volume 384-well microplate.

-

Compound Addition: Add serial dilutions of "this compound" or other test compounds to the wells.

-

Stimulation: Add a fixed concentration of forskolin (B1673556) to all wells (except negative controls) to stimulate adenylyl cyclase and raise basal cAMP levels. This allows for the measurement of inhibition.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

-

Lysis and Detection: Add lysis buffer containing the HTRF detection reagents (an anti-cAMP antibody labeled with a donor fluorophore, and cAMP labeled with an acceptor).[12]

-

Signal Measurement: After a final incubation (e.g., 60 minutes), read the plate on an HTRF-compatible reader, measuring fluorescence at both the donor and acceptor emission wavelengths (e.g., 620 nm and 665 nm).[12] The HTRF ratio is inversely proportional to the intracellular cAMP concentration.[13]

-

Data Analysis: Plot the HTRF ratio against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the IC50 (which corresponds to the EC50 for inhibition).

β-Arrestin Recruitment Assay

This assay determines if agonist binding leads to the recruitment of β-arrestin to the receptor, a key event in receptor desensitization and G protein-independent signaling. The DiscoverX PathHunter® assay is a widely used platform based on enzyme fragment complementation (EFC).[14][15][16]

Experimental Protocol:

-

Cell Line: Use a PathHunter® cell line engineered to co-express the GPR109b receptor fused to a ProLink™ (PK) enzyme fragment and β-arrestin fused to an Enzyme Acceptor (EA) fragment.[14][15]

-

Cell Plating: Plate the cells in a 384-well white, solid-bottom assay plate and incubate overnight.[15]

-

Compound Preparation: Prepare serial dilutions of "this compound" in the appropriate assay buffer.

-

Agonist Addition: Add the diluted compounds to the cells.

-

Incubation: Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[17]

-

Detection: Prepare and add the PathHunter® detection reagents, which contain the substrate for the complemented β-galactosidase enzyme.[17]

-

Signal Measurement: After a 60-minute incubation at room temperature, measure the chemiluminescent signal using a standard plate luminometer. The signal intensity is directly proportional to the extent of β-arrestin recruitment.

-

Data Analysis: Plot the luminescent signal against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50.

[³⁵S]GTPγS Binding Assay

This functional assay directly measures G protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation. It is a proximal measure of receptor activation and is particularly robust for Gi-coupled receptors.[18][19]

Experimental Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing GPR109b.

-

Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP. The GDP concentration is critical and needs to be optimized to maintain a low basal signal.

-

Reaction Setup: In a 96-well plate, combine the cell membranes, assay buffer, and serial dilutions of "this compound".

-

Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the binding reaction. For non-specific binding control wells, add a high concentration of unlabeled GTPγS.

-

Incubation: Incubate the plate at room temperature (e.g., 30-60 minutes) with gentle shaking to allow for agonist-stimulated [³⁵S]GTPγS binding.

-

Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This traps the membranes with bound [³⁵S]GTPγS.[18]

-

Washing: Quickly wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.

-

Quantification: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

-

Data Analysis: Subtract non-specific binding from all wells. Plot the specific binding (in counts per minute, CPM) against the log concentration of the agonist and fit the data to determine the EC50 and Emax (maximal stimulation).

References

- 1. 3-Nitro-4-amino benzoic acids and 6-amino nicotinic acids are highly selective agonists of GPR109b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deorphanization of GPR109B as a Receptor for the β-Oxidation Intermediate 3-OH-octanoic Acid and Its Role in the Regulation of Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPR109A, GPR109B and GPR81, a family of hydroxy-carboxylic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Deorphanization of GPR109B as a receptor for the beta-oxidation intermediate 3-OH-octanoic acid and its role in the regulation of lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Agonist lead identification for the high affinity niacin receptor GPR109a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. revvity.com [revvity.com]

- 11. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. cosmobio.co.jp [cosmobio.co.jp]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. cosmobio.co.jp [cosmobio.co.jp]

- 17. benchchem.com [benchchem.com]

- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 19. revvity.com [revvity.com]

An In-depth Technical Guide to GPCR Agonist Signaling Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core methodologies and data analysis techniques used to characterize the signaling pathways activated by a G protein-coupled receptor (GPCR) agonist, exemplified here as "Agonist-2". It covers the primary G protein-dependent and -independent pathways, details key experimental protocols, and illustrates data presentation and interpretation.

Introduction to GPCR Signaling

G protein-coupled receptors (GPCRs) constitute the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals.[1][2] Upon activation by an agonist, GPCRs undergo conformational changes that allow them to engage with intracellular signaling partners, primarily heterotrimeric G proteins and β-arrestins.[3][4] This interaction initiates a cascade of downstream events, leading to a specific cellular response.

The signaling profile of a GPCR agonist is not always linear. A ligand can preferentially activate one pathway over another, a phenomenon known as "biased agonism" or "functional selectivity".[1][3][5] Characterizing this signaling signature is crucial for drug development, as it may allow for the design of "smarter" drugs that selectively engage therapeutic pathways while avoiding those that cause adverse effects.[5][6]

This guide outlines the analysis of four major signaling pathways:

-

Gαs Pathway: Leading to cAMP accumulation.

-

Gαi Pathway: Leading to inhibition of cAMP production.

-

Gαq Pathway: Leading to intracellular calcium mobilization.

-

β-Arrestin Pathway: A G protein-independent pathway involved in desensitization and signaling.[3][6]

References

- 1. Modelling and simulation of biased agonism dynamics at a G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 3. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]

- 6. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to Endomorphin-1 and the μ-Opioid Receptor

An In-Depth Technical Guide to Endomorphin-1: The Endogenous Ligand for the μ-Opioid Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of endomorphin-1, a primary endogenous ligand for the μ-opioid receptor (MOR), a critical target in pain management and other neurological functions. This document details the binding, signaling, and functional characteristics of endomorphin-1, along with the experimental protocols used for its characterization.

The μ-opioid receptor (MOR) is a G-protein coupled receptor (GPCR) that plays a pivotal role in mediating the effects of opioids, including analgesia.[1][2] Endogenous opioids are naturally occurring peptides that act as ligands for these receptors.[1][3] Among these, endomorphin-1, a tetrapeptide with the amino acid sequence Tyr-Pro-Trp-Phe-NH2, stands out for its exceptionally high affinity and selectivity for the MOR.[4][5] Discovered in the mammalian brain, endomorphins are structurally distinct from other endogenous opioids like enkephalins and endorphins.[4][6] This high selectivity makes endomorphin-1 a subject of intense research for the development of novel analgesics with potentially fewer side effects compared to traditional opioids.[4][7]

Quantitative Data Presentation

The following tables summarize the binding affinity and functional potency of endomorphin-1 in comparison to other relevant opioid ligands. These values are critical for understanding the pharmacological profile of these compounds.

Table 1: Comparative Binding Affinities (Ki) of Opioid Ligands for Mu, Delta, and Kappa Receptors [5]

| Ligand | Mu (μ) Ki (nM) | Delta (δ) Ki (nM) | Kappa (κ) Ki (nM) |

| Endomorphin-1 | 0.34 | >10,000 | >10,000 |

| Endomorphin-2 | 0.69 | >10,000 | >10,000 |

| β-Endorphin | 0.5 - 2 | 0.5 - 3 | 8 - 20 |

| [Met]Enkephalin | 1.5 - 5 | 0.5 - 2 | >10,000 |

| Dynorphin A | 0.8 - 3 | 2 - 10 | 0.1 - 0.5 |

| DAMGO (synthetic) | 1.2 | 225 | 4,600 |

Note: Ki values can vary based on experimental conditions and the specific radioligand used.

Table 2: Functional Potency (EC50) and Efficacy (%Max) in [³⁵S]GTPγS Binding Assays [6]

| Ligand | EC50 (nM) | Efficacy (% Max relative to DAMGO) |

| Endomorphin-1 | 1.5 - 10 | 90 - 100% |

| Endomorphin-2 | 2 - 15 | 85 - 95% |

| β-Endorphin | 5 - 20 | 95 - 105% |

| Morphine | 20 - 50 | 60 - 70% |

Note: EC50 and Emax values are dependent on the cell line and specific assay conditions.

Signaling Pathways

Upon binding of endomorphin-1, the MOR undergoes a conformational change, leading to the activation of intracellular signaling cascades. These pathways are broadly categorized into G-protein dependent and β-arrestin dependent pathways.

G-Protein Dependent Signaling

The MOR primarily couples to inhibitory G-proteins (Gi/o).[2][8] Activation of the Gi/o pathway by endomorphin-1 leads to:

-

Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.[8]

-

Modulation of Ion Channels:

These actions collectively contribute to the analgesic effects of endomorphin-1.

References

- 1. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. proteopedia.org [proteopedia.org]

- 3. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. [Endomorphins--endogenous ligands of the mu-opioid receptor] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Functional selectivity of EM-2 analogs at the mu-opioid receptor [frontiersin.org]

- 8. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

The Architect's Guide to G-Protein Coupled Receptor Agonism: A Deep Dive into Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) that govern the interaction of agonists with G-protein coupled receptors (GPCRs). As the largest and most diverse group of membrane receptors in eukaryotes, GPCRs are the targets of a significant portion of modern medicinal drugs. Understanding the nuanced relationship between a ligand's chemical structure and its biological activity is paramount in the rational design of novel therapeutics with improved potency, selectivity, and desired functional outcomes.

This document delves into the core principles of GPCR activation, the methodologies used to quantify agonist activity, and the molecular determinants of agonism, including the emerging paradigms of biased agonism and allosteric modulation.

The GPCR Signaling Cascade: A Primer

G-protein coupled receptors, also known as seven-transmembrane domain receptors, are integral membrane proteins that transduce extracellular signals into intracellular responses.[1] The binding of an agonist to a GPCR instigates a conformational change in the receptor, which in turn activates a heterotrimeric G-protein on the intracellular side.[1] This activation leads to the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit, causing its dissociation from the Gβγ dimer. Both the Gα-GTP and Gβγ subunits can then modulate the activity of various downstream effector proteins, such as adenylyl cyclase and phospholipase C, leading to a cascade of intracellular signaling events.[2]

The following diagram illustrates the canonical GPCR signaling pathway:

Caption: Canonical GPCR signaling pathway initiated by agonist binding.

Quantifying Agonist Activity: Key Experimental Protocols

The characterization of GPCR agonists relies on a suite of in vitro assays designed to measure their binding affinity and functional potency. These assays are fundamental to establishing a quantitative SAR.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity of a ligand for its receptor.[3] These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest. The binding of an unlabeled test compound is then measured by its ability to compete with and displace the radiolabeled ligand.

Experimental Protocol: Competition Binding Assay [4]

-

Membrane Preparation:

-

Culture cells expressing the target GPCR.

-

Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Assay Setup (96-well format):

-

To each well, add:

-

Assay buffer.

-

A serial dilution of the unlabeled test agonist.

-

A fixed concentration of a high-affinity radiolabeled antagonist (e.g., [³H]-diprenorphine for opioid receptors).

-

The prepared cell membranes.

-

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled antagonist).

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Detection:

-

Place the filter discs in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[4]

-

The following diagram illustrates the workflow for a radioligand binding assay:

Caption: Workflow for a radioligand competition binding assay.

Functional Assays

Functional assays measure the biological response elicited by an agonist binding to its receptor.[5] The choice of assay depends on the G-protein coupling profile of the GPCR.

Experimental Protocol: cAMP Accumulation Assay (for Gs and Gi-coupled receptors) [6]

-

Cell Culture:

-

Culture cells expressing the target GPCR in a 96-well plate.

-

-

Compound Treatment:

-

For Gs-coupled receptors, treat the cells with serial dilutions of the test agonist.

-

For Gi-coupled receptors, first stimulate the cells with a Gs-activating agent (e.g., forskolin) to induce cAMP production, and then add serial dilutions of the test agonist.

-

-

Incubation:

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

-

Cell Lysis and Detection:

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the cAMP levels using a commercially available kit, such as a competitive immunoassay based on homogenous time-resolved fluorescence (HTRF).[6]

-

-

Data Analysis:

-

Plot the measured signal (proportional to cAMP concentration) against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response).

-

Structure-Activity Relationship (SAR) Studies: Case Examples

SAR studies aim to elucidate how modifications to a chemical scaffold affect its biological activity. Below are examples of SAR for agonists of specific GPCRs.

Adenosine (B11128) A₂A Receptor Agonists

The adenosine A₂A receptor is a Gs-coupled GPCR involved in various physiological processes, including inflammation and neurotransmission. The following table summarizes the SAR of a series of adenosine analogues.

| Compound | R¹ | R² | A₂A Ki (nM) | A₂A EC₅₀ (nM) |

| 1a | H | H | 150 | 250 |

| 1b | CH₃ | H | 75 | 120 |

| 1c | H | Cl | 25 | 40 |

| 1d | CH₃ | Cl | 10 | 15 |

Data is hypothetical and for illustrative purposes.

From this data, we can infer that:

-

Methylation at the R¹ position (Compound 1b vs. 1a ) improves both binding affinity and potency.

-

Substitution with a chlorine atom at the R² position (Compound 1c vs. 1a ) leads to a significant increase in affinity and potency.

-

The combination of both modifications (Compound 1d ) results in the most potent agonist in this series.

Cannabinoid Receptor 2 (CB₂) Agonists

The CB₂ receptor is a Gi-coupled GPCR primarily expressed in the immune system and is a target for anti-inflammatory and analgesic drugs. The SAR of a series of classical cannabinoid analogues is presented below.

| Compound | Side Chain | CB₂ Ki (nM) | CB₂ EC₅₀ (nM) |

| 2a | n-pentyl | 50 | 80 |

| 2b | 1,1-dimethylheptyl | 5 | 10 |

| 2c | 1,2-dimethylheptyl | 15 | 30 |

Data is hypothetical and for illustrative purposes.

The data suggests that:

-

A branched, bulky side chain, such as 1,1-dimethylheptyl (Compound 2b ), is optimal for high affinity and potency at the CB₂ receptor compared to a linear n-pentyl chain (Compound 2a ).

-

The position of the branching is critical, as moving one methyl group (Compound 2c ) reduces both binding and functional activity.

Advanced Concepts in GPCR Agonism

The classical model of a ligand being either a simple agonist or antagonist has evolved to encompass more complex signaling paradigms.

Biased Agonism

Biased agonism, also known as functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor.[7] For instance, an agonist might be "G-protein biased," potently activating the G-protein pathway while having little effect on β-arrestin recruitment, or vice-versa.[8] This phenomenon offers the potential to design drugs that selectively engage therapeutically beneficial pathways while avoiding those that cause adverse effects.[9]

The following diagram illustrates the concept of biased agonism:

Caption: Biased agonism at a GPCR.

Allosteric Modulation

Allosteric modulators are ligands that bind to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous agonist binds.[10] These modulators can be positive (PAMs), negative (NAMs), or neutral (NALs). PAMs enhance the affinity and/or efficacy of the orthosteric agonist, while NAMs reduce it.[11] Allosteric modulators offer several potential advantages, including greater subtype selectivity and a "saturable" effect, which can improve the safety profile of a drug.[12]

Conclusion

The study of GPCR agonist structure-activity relationships is a dynamic and evolving field. A thorough understanding of the principles outlined in this guide is essential for the successful discovery and development of novel GPCR-targeted therapeutics. The integration of quantitative in vitro pharmacology with structural biology and computational modeling will continue to drive the rational design of next-generation agonists with tailored pharmacological profiles.

References

- 1. ahajournals.org [ahajournals.org]

- 2. molbio.gu.se [molbio.gu.se]

- 3. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. moleculardevices.com [moleculardevices.com]

- 7. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Biased agonism at G protein-coupled receptors: the promise and the challenges--a medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Allosteric modulation of G protein-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Opportunities and challenges in the discovery of allosteric modulators of GPCRs for treating CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to In Silico Modeling of GPCR Agonist Binding

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the computational methodologies used to model the interaction between G protein-coupled receptors (GPCRs) and their agonists. GPCRs represent the largest family of membrane proteins and are the targets for a significant portion of modern pharmaceuticals.[1][2] Understanding the molecular details of agonist binding is crucial for structure-based drug design and the discovery of novel therapeutics. In silico techniques, including homology modeling, molecular docking, and molecular dynamics simulations, offer powerful tools to investigate these interactions at an atomic level.[3][4]

Overall Workflow for In Silico GPCR-Agonist Modeling

The computational pipeline for modeling GPCR-agonist binding is a multi-step process that begins with obtaining a structural model of the receptor and culminates in a detailed analysis of the dynamic interactions with the agonist. This workflow provides a robust framework for predicting binding modes, estimating binding affinities, and understanding the structural basis of receptor activation.

Caption: Overall workflow for modeling GPCR agonist binding.

Experimental Protocols: Core Methodologies

Homology Modeling of GPCRs

Due to the difficulty in crystallizing membrane proteins, experimental structures are unavailable for the majority of GPCRs.[2] Homology modeling is therefore a critical technique to generate a 3D model of a target GPCR based on the known structure of a related homologous protein (the "template").[5][6]

Detailed Protocol:

-

Template Selection:

-

The target GPCR amino acid sequence is used as a query for a BLAST (Basic Local Alignment Search Tool) search against a database of proteins with known structures, such as the Protein Data Bank (PDB).[5]

-

Templates are chosen based on high sequence identity (typically >35-40% for reliable modeling), query coverage, and structural resolution.[4] For GPCRs, using multiple templates can improve model accuracy, especially in regions with lower sequence identity.[2]

-

-

Sequence Alignment:

-

The target sequence is aligned with the template sequence(s). Accuracy in this step is crucial, as misaligned regions will result in an incorrect model.

-

Alignments should be manually inspected, paying close attention to conserved motifs within the GPCR family, such as the D/ERY motif in transmembrane helix 3 (TM3) and the NPxxY motif in TM7, to ensure correct placement.[7]

-

-

Model Building:

-

Software such as MODELLER or Rosetta is used to construct the 3D model.[2][5] The program uses the alignment to map the target sequence onto the template's backbone coordinates.

-

The coordinates of conserved atoms are copied from the template, while the coordinates for non-conserved side chains and loop regions are generated using spatial restraints or de novo modeling techniques.[5][8]

-

-

Loop Modeling:

-

The extracellular and intracellular loops of GPCRs are often highly variable and may not align well with the template.[8] These regions are typically modeled using de novo methods, which sample various conformations and select the most energetically favorable ones.

-

-

Model Refinement and Validation:

-

The initial model is subjected to energy minimization to relieve steric clashes and optimize geometry.

-

The quality of the final model is assessed using tools like PROCHECK (for stereochemical quality) and Ramachandran plots (to check for allowed backbone dihedral angles). The model should also be evaluated for its consistency with any available experimental data, such as from mutagenesis studies.

-

Caption: Step-by-step workflow for GPCR homology modeling.

Molecular Docking

Molecular docking predicts the preferred orientation (pose) of an agonist within the GPCR binding site and estimates the strength of the interaction, typically as a scoring value.[9][10] This method is essential for virtual screening of large compound libraries and for generating initial poses for further refinement.[3][11]

Detailed Protocol:

-

Receptor Preparation:

-

The 3D GPCR model (from homology modeling or crystallography) is prepared. This involves adding hydrogen atoms, assigning partial charges, and defining the binding site.

-

The binding pocket is typically defined by a grid box that encompasses the key residues known or predicted to interact with ligands.[11]

-

-

Ligand Preparation:

-

The 2D structure of the agonist is converted into a 3D model.

-

The ligand is assigned appropriate protonation states (relevant at physiological pH) and its energy is minimized.

-

For flexible ligands, multiple low-energy conformations may be generated to be used in the docking process.[11]

-

-

Docking Simulation:

-

A docking algorithm (e.g., AutoDock Vina, GLIDE, GOLD) systematically samples different positions and orientations of the ligand within the receptor's binding site.[9]

-

The algorithm explores the conformational space of the ligand's rotatable bonds. Some advanced methods, like Induced Fit Docking (IFD), also allow for flexibility in the receptor's side chains.[10]

-

-

Scoring and Analysis:

-

Each generated pose is evaluated using a scoring function, which estimates the binding free energy. The scores are used to rank the different poses.[9]

-

The top-ranked poses are visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic interactions) with binding site residues. The predicted binding mode should be consistent with known structure-activity relationship (SAR) data.

-

Caption: The process of molecular docking for a GPCR-agonist complex.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the GPCR-agonist complex, allowing for the refinement of docked poses and the calculation of more accurate binding free energies.[12] By simulating the movements of atoms over time, MD can reveal conformational changes in the receptor upon agonist binding and assess the stability of key interactions.[13][14]

Detailed Protocol:

-

System Setup:

-

Equilibration:

-

The system undergoes a series of equilibration steps. Initially, the protein and ligand atoms are held fixed (restrained) while the lipids and water molecules are allowed to relax around them.

-

These restraints are gradually removed in subsequent steps, allowing the entire system to slowly reach the desired temperature and pressure without significant structural distortions.

-

-

Production MD:

-

Once equilibrated, the production simulation is run for a duration of nanoseconds to microseconds. During this phase, the trajectory (positions, velocities, and energies of all atoms over time) is saved for analysis.[16]

-

Force fields like CHARMM or OPLS-AA are used to define the potential energy of the system.[13]

-

-

Trajectory Analysis:

-

The trajectory is analyzed to assess the stability of the complex, typically by calculating the root-mean-square deviation (RMSD) of the protein backbone and ligand.

-

Key intermolecular interactions (e.g., hydrogen bonds) are monitored over time to determine their stability.

-

Advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be applied to the trajectory to calculate the binding free energy, which can be directly compared with experimental values.[12]

-

Quantitative Data Summary

The ultimate goal of in silico modeling is to generate quantitative predictions that correlate with experimental data. The following tables summarize typical data generated during a modeling study.

Table 1: Comparison of Predicted and Experimental Binding Affinities

This table compares binding affinity values for a set of hypothetical agonists targeting the A2A Adenosine (B11128) Receptor, as predicted by computational methods and determined by experimental assays.

| Agonist | Docking Score (kcal/mol) | Calculated ΔGbind (kcal/mol) from MD | Experimental Ki (nM) |

| Agonist A | -9.8 | -11.5 | 15 |

| Agonist B | -9.1 | -10.2 | 80 |

| Agonist C | -8.5 | -9.1 | 250 |

| Agonist D | -10.5 | -12.3 | 5 |

| Agonist E | -7.9 | -8.4 | 900 |

Note: Docking scores and calculated binding free energies (ΔGbind) are generally expected to correlate with experimental binding affinities (e.g., Ki), where more negative energy values correspond to tighter binding (lower Ki).

Table 2: Key Residue Interactions for a High-Affinity A2AR Agonist

This table identifies key amino acid residues in the A2A adenosine receptor binding pocket and their primary mode of interaction with a potent agonist, as revealed by the final refined model from MD simulations.[17]

| Interacting Residue | Helix Location | Interaction Type |

| Phe168 | TM5 | Pi-Pi Stacking |

| Glu169 | ECL2 | Hydrogen Bond (with ribose moiety) |

| Asn253 | TM6 | Hydrogen Bond (with adenine (B156593) core) |

| Ser277 | TM7 | Water-mediated Hydrogen Bond |

| His278 | TM7 | Hydrogen Bond (with ribose moiety) |

GPCR Signaling Pathway Visualization

Upon binding, an agonist stabilizes an active conformation of the GPCR, which triggers a cascade of intracellular events. This process begins with the activation of a heterotrimeric G protein, leading to the production of second messengers and ultimately a cellular response.[18][19]

Caption: Canonical GPCR signaling cascade upon agonist binding.

References

- 1. Virtual screening of GPCRs: An in silico chemogenomics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improving homology modeling from low-sequence identity templates in Rosetta: A case study in GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Frontiers | Understanding Ligand Binding to G-Protein Coupled Receptors Using Multiscale Simulations [frontiersin.org]

- 5. Improving homology modeling of G-protein coupled receptors through multiple-template derived conserved inter-residue interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Homology Modeling of GPCRs | Springer Nature Experiments [experiments.springernature.com]

- 7. Methods for the development of in silico GPCR models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. "Benchmarking GPCR homology model template selection in combination wit" by Gregory L. Szwabowski, Paige N. Castleman et al. [digitalcommons.memphis.edu]

- 9. mdpi.com [mdpi.com]

- 10. In silico analysis of the binding of agonists and blockers to the β2-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Docking Screening Using Agonist-Bound GPCR Structures: Probing the A2A Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Silico Drug Design for Purinergic GPCRs: Overview on Molecular Dynamics Applied to Adenosine and P2Y Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Can molecular dynamics simulations improve the structural accuracy and virtual screening performance of GPCR models? | PLOS Computational Biology [journals.plos.org]

- 14. repositori.upf.edu [repositori.upf.edu]

- 15. Probing a Model of a GPCR/Ligand Complex in an Explicit Membrane Environment: The Human Cholecystokinin-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. repositori.upf.edu [repositori.upf.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Khan Academy [khanacademy.org]

- 19. creative-diagnostics.com [creative-diagnostics.com]

Pharmacological profile of GPCR agonist-2

As "GPCR agonist-2" is a generic placeholder and not a specific, publicly cataloged compound, a detailed pharmacological profile cannot be generated. To fulfill the user's request for an in-depth technical guide, a specific G-protein coupled receptor (GPCR) agonist with publicly available data is required.

For the purpose of demonstrating the requested format and content, this document will proceed by creating a hypothetical profile for a fictional GPCR agonist, which we will name "Exemplar-A." This profile will be based on typical data and experimental methodologies used in the pharmacological characterization of a novel GPCR agonist.

Introduction

Exemplar-A is a novel, selective agonist for the hypothetical G-protein coupled receptor, Exemplar Receptor 1 (ER1). This document provides a comprehensive overview of the pharmacological properties of Exemplar-A, including its binding affinity, functional potency and efficacy, and downstream signaling pathways. The data presented herein are intended to guide further research and development efforts for this compound.

Binding Affinity

The binding affinity of Exemplar-A for ER1 was determined through competitive radioligand binding assays.

Table 1: Binding Affinity of Exemplar-A at Exemplar Receptor 1

| Ligand | Radioligand | Kᵢ (nM) | Hill Slope |

| Exemplar-A | [³H]-Standard-X | 2.5 ± 0.3 | 0.98 |

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of Exemplar-A for the Exemplar Receptor 1 (ER1).

Materials:

-

HEK293 cells stably expressing human ER1.

-

Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Radioligand: [³H]-Standard-X (a known high-affinity ligand for ER1).

-

Competitor: Exemplar-A.

-

Scintillation cocktail.

Procedure:

-

Membrane Preparation: ER1-expressing HEK293 cells were harvested, and crude membranes were prepared by homogenization and centrifugation. The final membrane pellet was resuspended in membrane preparation buffer.

-

Assay Setup: In a 96-well plate, membrane homogenates (20 µg protein/well) were incubated with a fixed concentration of [³H]-Standard-X (0.5 nM) and increasing concentrations of unlabeled Exemplar-A (0.1 nM to 10 µM).

-

Incubation: The reaction mixture was incubated for 60 minutes at 25°C.

-

Termination: The binding reaction was terminated by rapid filtration through GF/C filters using a cell harvester. The filters were washed three times with ice-cold assay buffer.

-

Detection: The filters were dried, and radioactivity was quantified by liquid scintillation counting.

-

Data Analysis: Non-specific binding was determined in the presence of a high concentration (10 µM) of a non-radiolabeled standard. The IC₅₀ values were calculated using non-linear regression analysis, and Kᵢ values were derived using the Cheng-Prusoff equation.

Workflow Diagram: Radioligand Binding Assay

Workflow for determining binding affinity.

Functional Activity

The functional activity of Exemplar-A was assessed through a Gs-protein mediated cAMP accumulation assay and a β-arrestin recruitment assay.

Table 2: Functional Potency and Efficacy of Exemplar-A

| Assay | EC₅₀ (nM) | Eₘₐₓ (%) |

| cAMP Accumulation | 15.2 ± 2.1 | 95 ± 5 |

| β-Arrestin Recruitment | 45.8 ± 3.5 | 88 ± 7 |

Experimental Protocol: cAMP Accumulation Assay

Objective: To measure the potency (EC₅₀) and efficacy (Eₘₐₓ) of Exemplar-A in stimulating cAMP production.

Materials:

-

CHO-K1 cells stably co-expressing human ER1 and a CRE-luciferase reporter gene.

-

Assay medium: DMEM/F12 supplemented with 0.1% BSA.

-

IBMX (a phosphodiesterase inhibitor).

-

Exemplar-A.

-

Luciferase assay reagent.

Procedure:

-

Cell Plating: Cells were seeded in 96-well plates and grown to 80-90% confluency.

-

Stimulation: The culture medium was replaced with assay medium containing 500 µM IBMX and varying concentrations of Exemplar-A (0.1 nM to 10 µM).

-

Incubation: The cells were incubated for 30 minutes at 37°C.

-

Lysis and Detection: The stimulation medium was removed, and cells were lysed. The luciferase activity, proportional to the cAMP level, was measured using a luminometer.

-

Data Analysis: The dose-response curve was generated using non-linear regression to determine the EC₅₀ and Eₘₐₓ values.

Signaling Pathway of Exemplar-A at ER1

Exemplar-A binding to ER1 primarily activates the Gαs signaling cascade, leading to the production of cyclic AMP (cAMP). It also induces the recruitment of β-arrestin, suggesting potential for receptor desensitization and internalization.

Diagram: Exemplar-A Signaling Cascade

Primary signaling pathways activated by Exemplar-A.

The Deorphanization of GPR55 by Lysophosphatidylinositol: A Technical Guide